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propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

Catalog No.
S3009659
CAS No.
38589-95-6
M.F
C12H18ClNO3
M. Wt
259.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propan...

CAS Number

38589-95-6

Product Name

propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

IUPAC Name

propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73

InChI

InChI=1S/C12H17NO3.ClH/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9;/h3-6,8,11,14H,7,13H2,1-2H3;1H/t11-;/m0./s1

InChI Key

MBEDQTSSCGSNGS-MERQFXBCSA-N

SMILES

CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N.Cl

solubility

not available
  • Chemical Supplier Information

    Some chemical suppliers offer this compound, but the product descriptions typically focus on its availability for research purposes without specifying its applications [].

  • Structural Similarity to L-DOPA

    The chemical structure of propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride bears a resemblance to L-DOPA (L-3,4-dihydroxyphenylalanine), a well-known precursor to the neurotransmitter dopamine. This suggests a potential interest in its dopaminergic activity, but further research is needed to confirm this.

Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, commonly known as L-Tyrosine methyl ester hydrochloride, is a derivative of the amino acid L-tyrosine. It features a propan-2-yl group attached to the amino acid structure, enhancing its solubility and reactivity. The compound has a molecular formula of C12H17ClN2O3C_{12}H_{17}ClN_{2}O_{3} and a molecular weight of approximately 223.27 g/mol. Its structure includes an amino group, a hydroxyl group, and a methyl ester functionality, which contribute to its chemical properties and biological activities.

  • Esterification: The compound can react with acids to form esters, which may be useful in synthesizing more complex molecules.
  • Amide Bond Formation: The amino group can participate in forming amides, which are crucial in peptide synthesis.
  • Alkylation: The hydroxyl group can undergo alkylation reactions to introduce various alkyl chains, modifying its properties for specific applications.

This compound exhibits significant biological activity due to its structure as an amino acid derivative. It plays a role in protein synthesis and is involved in the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has been studied for its potential neuroprotective effects and its ability to enhance cognitive function under stress conditions. Additionally, it has shown promise in various therapeutic applications, including mood enhancement and metabolic support .

The synthesis of propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride typically involves the following steps:

  • Starting Material: L-Tyrosine is used as the primary starting material.
  • Methylation: L-Tyrosine is reacted with methylating agents (e.g., methyl iodide) to form the methyl ester.
  • Hydrochloride Formation: The resulting product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.

Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has various applications in scientific research and industry:

  • Pharmaceuticals: It serves as a building block for synthesizing peptides and other bioactive compounds.
  • Nutraceuticals: Due to its role in neurotransmitter synthesis, it is marketed as a dietary supplement for cognitive enhancement.
  • Research: It is utilized in studies focused on neurobiology and metabolic processes related to amino acids .

Studies have shown that propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride interacts with various biological targets, including enzymes involved in neurotransmitter synthesis. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system functions. Research indicates that it may modulate the activity of specific receptors linked to mood regulation and cognitive performance .

Several compounds share structural similarities with propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoateSimilar backbone but lacks methyl esterUsed in peptide synthesis
Ethyl 3-(4-hydroxyphenyl)propanoateEthyl instead of propan-2-yl groupUsed in flavoring and fragrance industries
Methyl 3-(4-hydroxyphenyl)propionateMethyl ester variantCommonly used in organic synthesis

Uniqueness

Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups that enhance solubility and reactivity compared to similar compounds. Its role as a precursor for neurotransmitter synthesis sets it apart in both pharmaceutical and nutraceutical applications .

Dates

Last modified: 04-15-2024

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